(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one
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Overview
Description
(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one is a complex organic compound characterized by its unique structural features This compound contains a fluorophenyl group, a sulfonyl group, and an amino group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the reaction of 2-fluorobenzenesulfonyl chloride with an appropriate nucleophile to form the fluorophenyl sulfonyl intermediate.
Coupling with Amino Group: The intermediate is then reacted with 4-methylphenylamine under controlled conditions to introduce the amino group.
Formation of the Butenone Backbone: The final step involves the formation of the butenone backbone through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one is unique due to its combination of a fluorophenyl group, a sulfonyl group, and an amino group on a butenone backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one (CAS No. 1327178-05-1) is a sulfonamide derivative with potential biological activities that have garnered research interest. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16FNO3S
- Molar Mass : 333.38 g/mol
- Density : 1.304 g/cm³
- Boiling Point : 524.2 °C (predicted)
- pKa : -1.62 (predicted)
The compound exhibits its biological activity primarily through interactions with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Its structure suggests potential inhibition of certain enzymes due to the presence of the sulfonamide group, which is known for its ability to mimic substrates or interfere with enzyme binding sites.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamide compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, likely due to their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis .
Anticancer Properties
Preliminary studies have suggested that this compound may have anticancer properties. In vitro assays showed that it can induce apoptosis in cancer cell lines, potentially through the activation of the intrinsic apoptotic pathway . The presence of the fluorophenyl and methylphenyl groups may enhance its lipophilicity, facilitating better cell membrane penetration and bioavailability.
Case Studies
Properties
IUPAC Name |
(Z)-3-(2-fluorophenyl)sulfonyl-4-(4-methylanilino)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-12-7-9-14(10-8-12)19-11-17(13(2)20)23(21,22)16-6-4-3-5-15(16)18/h3-11,19H,1-2H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYHPXFILVVELJ-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)C)S(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C(=O)C)\S(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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